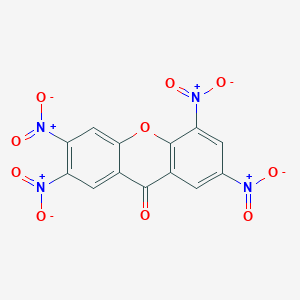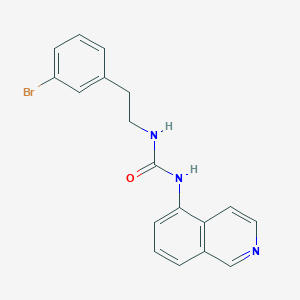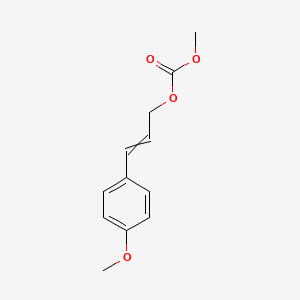![molecular formula C23H18S2 B12572706 10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene CAS No. 190841-60-2](/img/structure/B12572706.png)
10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a complex organic compound characterized by its unique pentacyclic structure. This compound contains multiple fused rings and sulfur atoms, making it an interesting subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. industrial synthesis would likely involve optimization of the laboratory-scale methods to achieve higher yields and purity.
化学反応の分析
Types of Reactions
10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or sulfur atoms, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield fully saturated derivatives.
科学的研究の応用
10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, providing insights into the behavior of sulfur-containing pentacyclic compounds.
Biology: Research may explore the biological activity of the compound, including its potential as an antimicrobial or anticancer agent.
Medicine: The compound’s unique structure could lead to the development of novel pharmaceuticals with specific therapeutic targets.
Industry: While not widely used industrially, the compound’s properties could be explored for specialized applications, such as in materials science or catalysis.
作用機序
The mechanism of action of 10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involving pathways related to its sulfur-containing structure. Further research is needed to elucidate the precise mechanisms involved.
類似化合物との比較
Similar Compounds
- 10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.0{2,11}.0{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene : This compound contains oxygen and phosphorus atoms instead of sulfur, leading to different chemical properties and reactivity .
- 12lambda4,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12-oxide : This compound is an oxidized derivative of the original compound, with different reactivity and potential applications .
Uniqueness
10,16-dimethyl-12,14-dithiapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is unique due to its specific arrangement of sulfur atoms and fused rings, which confer distinct chemical and physical properties
特性
CAS番号 |
190841-60-2 |
|---|---|
分子式 |
C23H18S2 |
分子量 |
358.5 g/mol |
IUPAC名 |
10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
InChI |
InChI=1S/C23H18S2/c1-14-11-16-7-3-5-9-18(16)20-21-19-10-6-4-8-17(19)12-15(2)23(21)25-13-24-22(14)20/h3-12H,13H2,1-2H3 |
InChIキー |
FZEJKYQFNJWSPX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2C3=C1SCSC4=C3C5=CC=CC=C5C=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


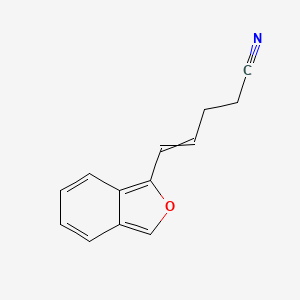
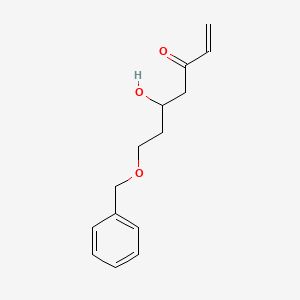
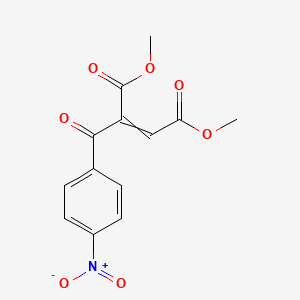
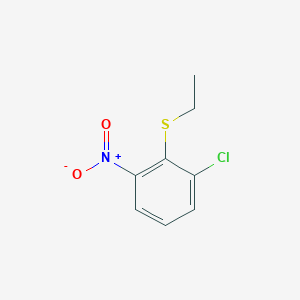
![N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B12572664.png)
![6H-[1,4,2]Dioxazolo[2,3-d]tetrazole](/img/structure/B12572681.png)

![Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12572685.png)
![Acetamide,N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12572692.png)
![S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate](/img/structure/B12572707.png)
